(S)-2-Amino-4-(2,3-dichloro-phenyl)-butyric acid
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Overview
Description
(S)-2-Amino-4-(2,3-dichloro-phenyl)-butyric acid is an organic compound that features an amino group and a dichlorophenyl group attached to a butyric acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-4-(2,3-dichloro-phenyl)-butyric acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dichlorobenzene and butyric acid derivatives.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a series of reactions, including halogenation and amination.
Final Product Formation: The intermediate is then subjected to further reactions, such as nucleophilic substitution and reduction, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate efficient production.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-4-(2,3-dichloro-phenyl)-butyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: DDQ is commonly used as an oxidizing agent due to its high reduction potential.
Reduction: Sodium borohydride is a widely used reducing agent for this compound.
Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable nucleophile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with DDQ can lead to the formation of quinone derivatives, while reduction with sodium borohydride yields the corresponding reduced amine.
Scientific Research Applications
(S)-2-Amino-4-(2,3-dichloro-phenyl)-butyric acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-4-(2,3-dichloro-phenyl)-butyric acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloroaniline: An aniline derivative with similar structural features.
4DPAIPN: A donor-acceptor fluorophore used in photocatalytic transformations.
2-Aminothiazole: A compound with a thiazole ring, known for its medicinal properties.
Uniqueness
(S)-2-Amino-4-(2,3-dichloro-phenyl)-butyric acid is unique due to its specific structural configuration and the presence of both amino and dichlorophenyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
(2S)-2-amino-4-(2,3-dichlorophenyl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2/c11-7-3-1-2-6(9(7)12)4-5-8(13)10(14)15/h1-3,8H,4-5,13H2,(H,14,15)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWWKPLFALLBQGB-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CCC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CC[C@@H](C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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